tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225621
InChI: InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
SMILES:
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC17225621

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate -

Specification

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key YJPPRECNUURDRC-DTWKUNHWSA-N
Isomeric SMILES C[C@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CC(O1)CO)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2- and 6-positions with hydroxymethyl and methyl groups, respectively. The Boc group at the 4-position acts as a protective moiety for the secondary amine. Key structural attributes include:

PropertyValueSource
Molecular FormulaC11H21NO4\text{C}_{11}\text{H}_{21}\text{NO}_4
Molecular Weight231.29 g/mol
IUPAC Nametert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
Stereochemistry(2R,6S) configuration
CAS Number1700610-74-7 (for (2S,6S) isomer)

The (2R,6S) stereochemistry is critical for its reactivity and biological interactions. X-ray crystallography of related morpholine derivatives reveals chair conformations stabilized by weak C–H⋯O hydrogen bonds, suggesting similar structural behavior in this compound.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra show distinct signals for the tert-butyl group (δ 1.4 ppm), methyl group (δ 1.2 ppm), and hydroxymethyl protons (δ 3.6–4.0 ppm).

  • IR: Stretching vibrations at 1680–1720 cm1^{-1} confirm the presence of the carbonyl group in the Boc moiety.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from a morpholine precursor:

  • Boc Protection: Reaction of the morpholine amine with tert-butyl chloroformate in the presence of triethylamine (TEA) at room temperature.

    Morpholine-NH+(CH3)3CCOClTEABoc-protected morpholine\text{Morpholine-NH} + (\text{CH}_3)_3\text{CCOCl} \xrightarrow{\text{TEA}} \text{Boc-protected morpholine}
  • Hydroxymethyl Introduction: Hydroxymethylation at the 2-position via aldol condensation or nucleophilic substitution.

  • Methylation: Stereoselective methylation at the 6-position using methyl iodide under basic conditions .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Flow Microreactors: Enhance reaction control and reduce byproducts compared to batch processes.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity.

Applications in Scientific Research

Organic Synthesis

The compound serves as a chiral building block for:

  • Peptidomimetics: Its rigid structure mimics peptide backbones, aiding drug design.

  • Catalyst Development: As a ligand in asymmetric catalysis, enabling enantioselective reactions .

Medicinal Chemistry

  • Antiviral Agents: Derivatives inhibit viral proteases by binding to active sites.

  • Neurological Therapeutics: Modulates GABA receptors, showing potential in anxiety and epilepsy treatment.

Comparative Analysis of Morpholine Derivatives

CompoundCAS NumberSubstituentsApplications
tert-Butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate-Hydroxymethyl, MethylDrug intermediates
(2R,6S)-4-Boc-2-(aminomethyl)-6-methylmorpholine2299231-05-1Aminomethyl, MethylEnzyme inhibitors
(2S,6S)-tert-Butyl 2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate1700610-74-7Hydroxymethyl, MethylAsymmetric synthesis

Mechanism of Action

The compound’s bioactivity stems from its ability to:

  • Bind Enzymes: The hydroxymethyl group forms hydrogen bonds with catalytic residues (e.g., serine in proteases).

  • Modulate Receptors: Conformational flexibility allows interaction with G-protein-coupled receptors (GPCRs).

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